2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid

Photoaffinity labeling Unnatural amino acid Linker chemistry

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid (CAS 1219200-12-0), synonym 3-[(4-Benzoylbenzoyl)amino]-D,L-alanine, is a synthetic, racemic, non-proteinogenic amino acid derivative bearing a benzophenone chromophore tethered via a 4-carboxamido linker to the β-amino group of the alanine backbone (molecular formula C₁₇H₁₆N₂O₄; MW 312.32 g/mol). The compound is supplied as a white to off-white powder with a melting point of 210–215 °C (decomposition), exhibiting solubility in acetic acid, DMSO, chloroform, and dichloromethane.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 1219200-12-0
Cat. No. B015034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
CAS1219200-12-0
Synonyms3-[(4-Benzoylbenzoyl)amino]-D,L-alanine,
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N
InChIInChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23)
InChIKeyXJOKDNVTFDXBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid (CAS 1219200-12-0): Structural Identity and Procurement Baseline


2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid (CAS 1219200-12-0), synonym 3-[(4-Benzoylbenzoyl)amino]-D,L-alanine, is a synthetic, racemic, non-proteinogenic amino acid derivative bearing a benzophenone chromophore tethered via a 4-carboxamido linker to the β-amino group of the alanine backbone (molecular formula C₁₇H₁₆N₂O₄; MW 312.32 g/mol) [1]. The compound is supplied as a white to off-white powder with a melting point of 210–215 °C (decomposition), exhibiting solubility in acetic acid, DMSO, chloroform, and dichloromethane . It is catalogued primarily by Toronto Research Chemicals (TRC) as product A592750 and is classified as a specialty building block for benzophenone-based photoaffinity probe construction, distinct from the more common 4-benzoylphenylalanine (Bpa) scaffold in that the photoreactive benzophenone is connected through a hydrolytically stable secondary amide rather than a direct C–C bond to the amino acid side chain [1][2].

Why Generic Substitution of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid with Common Benzophenone Amino Acids Is Not Scientifically Valid


Benzophenone-containing amino acid building blocks are not interchangeable commodities. The photoreactive benzophenone group, when attached via different linker chemistries, positions, and backbone scaffolds, produces probes with divergent binding affinities, cross-linking efficiencies, and non-target labeling profiles [1]. In a systematic head-to-head comparison of benzoylbenzoyl (BzBz)-derivatized vs. benzoylphenylalanine (Bpa)-substituted α-conotoxin photoaffinity probes, the BzBz- and Bpa-based constructs yielded markedly different subunit cross-linking patterns and specificity profiles on the nicotinic acetylcholine receptor; BzBz probes exhibited lower levels of specific cross-linking but considerable labeling at additional sites that was paradoxically enhanced, rather than suppressed, by excess native competitor [2]. Furthermore, benzoylbenzoic acid derivatives, which share the same benzophenone-4-carboxamido pharmacophore as the target compound, have been explicitly shown not to be universal photolabels guaranteeing high cross-linking levels across all contexts [3]. Consequently, substituting 4-benzoyl-L-phenylalanine (Bpa, CAS 104504-45-2) or benzoylbenzoic acid for 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid without experimental validation risks altering probe geometry, solubility, and photo-labeling outcomes in unpredictable ways.

Quantitative Differentiation Evidence for 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid vs. Closest Analogs


Backbone Scaffold Differentiation: β-Alanine-Derived Amide Linker vs. Phenylalanine-Derived Direct C–C Attachment

The target compound incorporates the benzophenone photoreactive group through a secondary amide (carboxamido) linkage at the β-position of the alanine backbone, yielding a 3-[(4-benzoylbenzoyl)amino]-D,L-alanine scaffold. In contrast, the most widely used benzophenone amino acid, 4-benzoyl-L-phenylalanine (Bpa, CAS 104504-45-2), attaches benzophenone directly via a C–C bond at the para position of the phenylalanine phenyl ring [1]. The amide linkage introduces a hydrogen-bond donor/acceptor site and rotational degrees of freedom that differ fundamentally from the rigid biaryl geometry of Bpa. In a systematic study of benzophenone-based photoaffinity linkers for adenylating enzymes, probes with different linker positions, lengths, and molecular shapes displayed labeling efficiencies ranging from <10% to >80% for the same target protein (GrsA), demonstrating that subtle linker architecture differences drive quantifiable performance divergence [2].

Photoaffinity labeling Unnatural amino acid Linker chemistry

Racemic (D,L) Nature: Procurement Advantage for Reference Standard and Non-Stereospecific Applications

The target compound is supplied as a racemic D,L-mixture (3-[(4-Benzoylbenzoyl)amino]-D,L-alanine), confirmed by the undefined atom stereocenter count of 1 in its PubChem entry [1]. This contrasts with 4-benzoyl-L-phenylalanine (Bpa), which is predominantly commercialized as the single L-enantiomer (CAS 104504-45-2). The racemic nature provides two practical procurement advantages: (1) it serves as a chiral chromatography reference standard for method development and enantiomeric purity verification, and (2) for applications where stereochemistry is not critical (e.g., photo-cross-linking via solvent-exposed linker attachment), the D,L-mixture may offer a cost advantage over enantiopure material while maintaining equivalent benzophenone photochemical reactivity. Vendor specifications indicate purity ≥98% for the target compound as the racemate [2].

Reference standard Racemic mixture Chiral chromatography

Thermal Stability and Handling: Defined Melting Point with Decomposition for Purity Assessment

The target compound exhibits a well-defined melting point of 210–215 °C with decomposition, as documented by multiple vendor sources [1]. This thermal profile is notably higher than the melting range reported for structurally related benzophenone-4-carboxamido derivatives such as 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid (mp 97–100 °C) and 3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic Acid (mp 169–171 °C) [2], reflecting the absence of the maleimide ring system and the presence of the free α-amino acid zwitterionic character in the target compound. In contrast, 4-benzoyl-L-phenylalanine (Bpa) does not exhibit a well-characterized melting point in most vendor listings (reported as 'N/A' or 'not available') [3]. The target compound's sharp, decomposition-coupled melting point provides a practical, instrument-free identity and purity checkpoint not reliably available for Bpa.

Thermal analysis Purity assessment Compound characterization

Provenance as a Custom Synthesis Building Block: BPMTS Precedent Establishes the Benzophenone-4-Carboxamido Platform in Ion Channel Research

The closest structurally characterized research application of the benzophenone-4-carboxamido scaffold is Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPMTS, CAS 317821-69-5), a bifunctional photoactivatable cross-linker custom-synthesized by Toronto Research Chemicals and validated in voltage-gated ion channel immobilization studies [1]. In the landmark study by Horn et al. (2000, Journal of General Physiology), BPMTS was tethered to engineered cysteine residues in sodium and potassium channels; UV irradiation (365 nm) of BPMTS-labeled inactivation gates trapped the channel in voltage-dependent conformational states with ~10-fold modulation of modification rates by scorpion α-toxin binding [1][2]. The target compound, 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid, shares the identical benzophenone-4-carboxamido photo-core with BPMTS but provides a free α-amino acid terminus instead of a methanethiosulfonate group, making it directly incorporable into peptides via standard solid-phase peptide synthesis (SPPS) without requiring cysteine mutagenesis of the target protein [3].

Ion channel Photo-cross-linking Voltage-gated channel

Solubility Profile Differentiation: Acetic Acid and Polar Aprotic Solvent Compatibility vs. Bpa

The target compound is documented as soluble in acetic acid, DMSO, chloroform, and dichloromethane [1]. The solubility in acetic acid is noteworthy because acetic acid is not a typical solvent for 4-benzoyl-L-phenylalanine (Bpa), which is generally handled in DMF, DMSO, or aqueous basic conditions. The carboxamido linker increases the compound's hydrogen-bonding capacity (3 H-bond donors, 5 H-bond acceptors vs. Bpa's 2 and 4, respectively), contributing to enhanced solubility in protic acidic media [2]. This solubility profile enables direct dissolution for peptide coupling in acetic acid-mediated protocols without pre-activation steps, a practical advantage for researchers using acid-labile protecting group strategies.

Solubility Sample preparation Peptide synthesis

Highest-Confidence Application Scenarios for 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) of Photoaffinity Probes Requiring a Flexible Amide-Linked Benzophenone

In SPPS-based photoaffinity probe construction, the target compound can be directly coupled as an N-terminal or internal residue using standard Fmoc/t-Boc chemistry, leveraging its free α-amine and carboxylic acid. The amide-linked benzophenone provides a longer and more conformationally flexible photoreactive arm (6 rotatable bonds, 3 H-bond donors) than Bpa, enabling the benzophenone to sample a larger spatial volume for cross-linking to proximal C–H bonds within 3.1 Å of the carbonyl oxygen upon 365 nm UV activation [1]. This scenario is supported by the established precedent of benzophenone-4-carboxamido probes in ion channel research (BPMTS) and the systematic demonstration that linker architecture directly determines labeling efficiency (ranging from <10% to >80% in adenylation domain studies) [1][2].

Chiral Reference Standard for HPLC Method Development and Enantiomeric Purity Verification

As a racemic D,L-mixture with defined physical properties (mp 210–215 °C dec., 98% purity), the compound serves as a reference standard for developing chiral HPLC separation methods targeting benzophenone-containing amino acids. Its distinct retention characteristics (XLogP3-AA = -1, polar surface area = 110 Ų) relative to enantiopure Bpa (estimated XLogP3 ≈ 1.5) provide a well-resolved chromatographic benchmark for calibrating enantiomeric excess determinations of related benzophenone amino acid derivatives [3].

Building Block for Benzophenone-4-Carboxamido-Containing Heterobifunctional Cross-Linkers

The compound's free α-amino acid core enables modular derivatization into heterobifunctional photo-cross-linkers. The benzophenone-4-carboxamido group has been validated in the BPMTS tool compound (custom-synthesized by TRC from a related benzophenone-4-carboxamido precursor) for voltage-gated ion channel immobilization with ~10-fold conformational sensitivity [2][4]. Researchers developing novel photoaffinity probes with cysteine-targeting (maleimide, MTS), click-chemistry (alkyne/azide), or biotin-affinity handles can use the target compound as the benzophenone-donating synthon, avoiding the need to construct the benzophenone-4-carboxamido linkage de novo.

Acetic Acid-Compatible Peptide Conjugation Workflows

For peptide synthesis protocols employing acetic acid as solvent or cleavage medium (e.g., selective deprotection of acid-labile groups, peptide cyclization in acidic conditions), the target compound's demonstrated solubility in acetic acid eliminates the solvent-exchange step required for DMF/DMSO-soluble benzophenone amino acids such as Bpa. This reduces sample handling loss and streamlines the conjugation workflow, a practical advantage in radiosynthesis or low-yield peptide sequences where every transfer step incurs material loss.

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